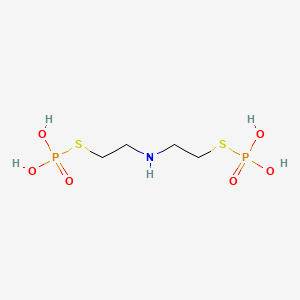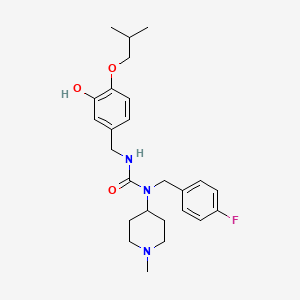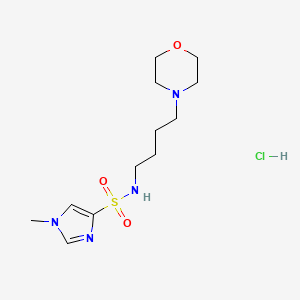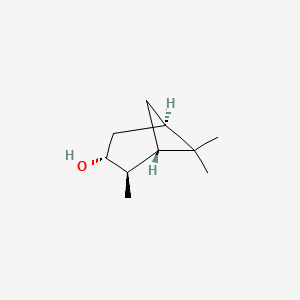
(-)-Pinocampheol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (-)-enantiomer is the naturally occurring form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogenation of Pinene: One common method for synthesizing (-)-Pinocampheol involves the hydrogenation of α-pinene. This reaction typically uses a palladium or platinum catalyst under mild hydrogen pressure.
Oxidation of Pinocampheol: Another method involves the oxidation of pinocampheol derivatives using oxidizing agents like potassium permanganate or osmium tetroxide, followed by reduction.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine trees, followed by purification processes like distillation and crystallization. The synthetic routes mentioned above are also scaled up for industrial applications, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (-)-Pinocampheol can undergo oxidation to form pinocamphone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of pinocamphone can regenerate this compound. This reaction typically uses reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.
Major Products
Oxidation: Pinocamphone.
Reduction: this compound.
Substitution: Various substituted pinocampheol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology
Biologically, this compound has been studied for its antimicrobial and antifungal properties. It is often tested against various bacterial and fungal strains to evaluate its efficacy as a natural preservative or therapeutic agent.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and analgesic properties. Research is ongoing to determine its effectiveness in treating conditions like arthritis and other inflammatory diseases.
Industry
Industrially, this compound is used in the production of fragrances and flavors. Its pine-like aroma makes it a popular ingredient in perfumes, air fresheners, and food flavorings.
Mecanismo De Acción
The mechanism by which (-)-Pinocampheol exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial action is believed to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
(+)-Pinocampheol: The enantiomer of (-)-Pinocampheol, with similar chemical properties but different biological activities.
Pinocamphone: An oxidized derivative of this compound, used in various chemical syntheses.
α-Pinene: A precursor to this compound, commonly found in essential oils.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its natural occurrence and pleasant aroma also make it particularly valuable in the fragrance and flavor industries.
Propiedades
Número CAS |
25465-95-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
Clave InChI |
REPVLJRCJUVQFA-LURQLKTLSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


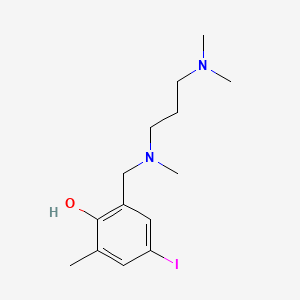
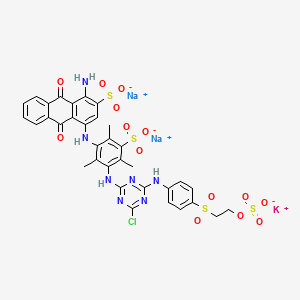

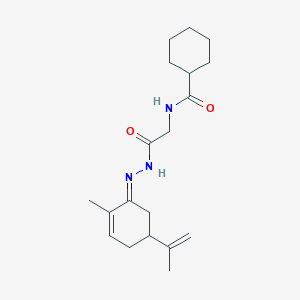

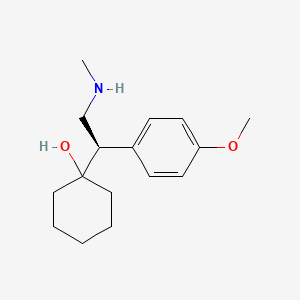
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
